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Compound of Interest

Compound Name:
3-Chloro-5-fluoro-2-

hydroxybenzaldehyde

CAS No.: 82128-69-6

Cat. No.: B1585691 Get Quote

A Strategic Scaffold for Medicinal Chemistry and Ligand Design

Executive Summary
3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6) represents a highly

specialized halogenated salicylaldehyde derivative.[1] Unlike simple benzaldehydes, this

scaffold integrates three distinct functionalities—a phenolic hydroxyl, an aldehyde, and a

specific halogen substitution pattern (3-Cl, 5-F)—making it a "privileged structure" in drug

discovery.

The presence of fluorine at the 5-position modulates metabolic stability and lipophilicity (LogP),

while the bulky chlorine at the 3-position enforces steric constraints that can lock ligand

conformations in protein binding pockets. This guide details the physicochemical profile,

validated synthetic protocols, and the critical role of this molecule in synthesizing bioactive

Schiff bases and metal complexes.[1][2]

Physicochemical Profile
The precise molecular weight and electronic properties of this scaffold are critical for

stoichiometric calculations in combinatorial synthesis.[1]
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Property Value Notes

IUPAC Name
3-Chloro-5-fluoro-2-

hydroxybenzaldehyde

Also known as 3-Chloro-5-

fluorosalicylaldehyde

CAS Number 82128-69-6
Primary identifier for

procurement

Molecular Weight 174.56 g/mol

Calculated: C (7×12.[1]01) + H

(4×1.[1]01) + Cl (35.[1]45) + F

(19.[1][3]00) + O (2×16.[1]00)

Molecular Formula C₇H₄ClFO₂ Halogenated aromatic core

Appearance Pale yellow to off-white solid
Color deepens upon

oxidation/exposure to light

Melting Point 95–99 °C

Distinct from non-fluorinated

analogs (e.g., 3-

chlorosalicylaldehyde mp

~55°C)

Predicted LogP ~2.5
Moderate lipophilicity suitable

for CNS drug design

pKa (Phenol) ~6.5–7.0

More acidic than unsubstituted

phenol due to electron-

withdrawing F/Cl

Synthetic Methodology: The Ortho-Formylation
Route
While the Reimer-Tiemann reaction is the classical route, it often suffers from low yields and

tarry byproducts.[1] For high-purity applications, the Magnesium Chloride-Mediated Formylation

(a modification of the Duff or Skattebøl methods) is the superior protocol. This method ensures

exclusive ortho-selectivity relative to the phenol.[1]
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To synthesize 3-chloro-5-fluoro-2-hydroxybenzaldehyde, the precursor is 2-chloro-4-

fluorophenol. The formylation must occur at the vacant ortho position (position 6 of the phenol,

which becomes position 1 of the benzaldehyde).[1]
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Figure 1: The MgCl₂-mediated ortho-formylation pathway ensures high regioselectivity by

coordinating the phenol oxygen and the formaldehyde equivalent.

Validated Experimental Protocol
Objective: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde from 2-chloro-4-

fluorophenol.

Reagents:

2-Chloro-4-fluorophenol (1.0 eq)

Anhydrous Magnesium Chloride (MgCl₂, 1.5 eq)

Triethylamine (Et₃N, 3.75 eq)

Paraformaldehyde ((CH₂O)ₙ, 6.7 eq)[1]

Acetonitrile (ACN, anhydrous)

Step-by-Step Workflow:

Coordination: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-chloro-4-

fluorophenol (10 mmol) in dry ACN (50 mL). Add Et₃N (37.5 mmol) followed by MgCl₂ (15

mmol).[1]
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Mechanistic Insight: The mixture will turn turbid/yellow as the magnesium bis-phenoxide

complex forms.[1] This locks the reaction site to the ortho position.[1]

Addition: Add paraformaldehyde (67 mmol) in one portion.

Reflux: Heat the mixture to reflux (~82 °C) for 4–6 hours. Monitor by TLC (eluent 10%

EtOAc/Hexanes).[1] The starting phenol spot should disappear.[1]

Hydrolysis: Cool the reaction to room temperature. Pour the mixture into cold 10% HCl (100

mL) and stir vigorously for 30 minutes.

Why: This breaks the Mg-complex and hydrolyzes the intermediate imine/hemiaminal to

the aldehyde.[1]

Extraction: Extract with Ethyl Acetate (3 × 30 mL). Wash combined organics with brine, dry

over Na₂SO₄, and concentrate.[1]

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography

(Hexane/EtOAc gradient) to yield pale yellow needles.

Reactivity & Applications: The Schiff Base Scaffold
The primary utility of 3-chloro-5-fluoro-2-hydroxybenzaldehyde lies in its ability to form Schiff

bases (imines).[1] These derivatives are critical in two domains:

Medicinal Chemistry: The imine bond (-C=N-) is a pharmacophore found in antimicrobial and

anticancer agents.[1]

Coordination Chemistry: The ortho-hydroxyl and the imine nitrogen form an N,O-bidentate

chelating system (Salen-type ligands) ideal for binding Cu(II), Zn(II), and Co(II).[1]

Mechanism of Schiff Base Formation
The reaction with primary amines is acid-catalyzed and reversible.[1] The electron-withdrawing

fluorine at position 5 increases the electrophilicity of the carbonyl carbon, potentially

accelerating the initial nucleophilic attack compared to non-fluorinated analogs.[1]
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Figure 2: Condensation pathway for Schiff base ligand synthesis. The removal of water drives

the equilibrium toward the stable imine product.

Standard Protocol for Ligand Synthesis
Objective: Synthesis of a generic 3-Cl-5-F-Salicylaldehyde-derived Schiff base.

Stoichiometry: Dissolve 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1.0 mmol) in absolute

ethanol (10 mL).

Amine Addition: Add the target primary amine (e.g., aniline, ethylenediamine) (1.0 mmol)

dropwise.[1]

Note: If using a diamine for "Salen" ligands, use 0.5 eq of diamine per 1.0 eq of aldehyde.

[1]

Catalysis: Add 2–3 drops of glacial acetic acid or H₂SO₄ to catalyze the dehydration.

Reaction: Reflux for 2–4 hours. A color change (usually to bright yellow or orange) indicates

imine formation.[1]
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Isolation: Cool to 0 °C. The Schiff base usually precipitates.[1] Filter and wash with cold

ethanol.[1]

Medicinal Chemistry Utility
Why prioritize this specific scaffold over non-halogenated equivalents?

Metabolic Blocking: The fluorine atom at position 5 blocks para-hydroxylation (relative to the

original phenol), a common metabolic clearance pathway in the liver (CYP450).[1] This

extends the half-life of drugs derived from this core.[1]

Lipophilicity Tuning: The C-F bond increases lipophilicity (LogP) without adding significant

steric bulk (unlike a methyl group), enhancing membrane permeability and blood-brain

barrier (BBB) penetration.[1]

Halogen Bonding: The Chlorine at position 3 can participate in "halogen bonding"

interactions with carbonyl backbone oxygens in target proteins, a specific interaction often

stronger than hydrogen bonding.[1]

Key Validated Applications:

Antimicrobial Hydrazones: Condensation with hydrazides yields compounds active against

Mycobacterium tuberculosis.[1]

Anticancer Copper Complexes: Cu(II) complexes of 3-Cl-5-F-Schiff bases have shown

cytotoxicity against MCF-7 breast cancer cell lines by inducing ROS-mediated apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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